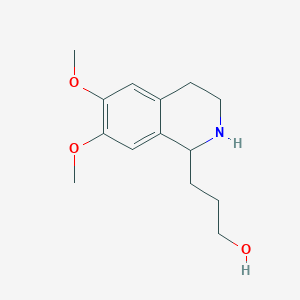

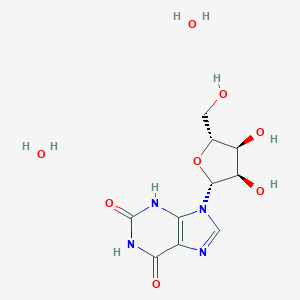

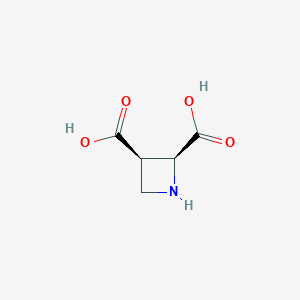

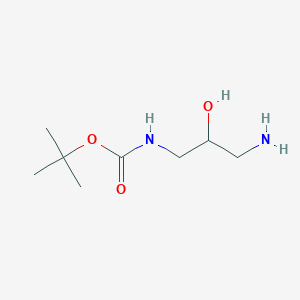

![molecular formula C15H14N2 B120508 6-Metil-2-p-tolil-imidazo[1,2-a]piridina CAS No. 88965-00-8](/img/structure/B120508.png)

6-Metil-2-p-tolil-imidazo[1,2-a]piridina

Descripción general

Descripción

6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are bicyclic heterocycles containing nitrogen atoms. These compounds are of significant interest in medicinal chemistry due to their broad range of biological activities, including anticancer, antimicrobial, and antiviral properties . The presence of both methyl and p-tolyl groups on the imidazo[1,2-a]pyridine scaffold suggests potential for diverse chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of polysubstituted imidazo[1,2-a]pyridines, such as 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine, can be achieved through various methods. A microwave-assisted one-pot cyclization/Suzuki coupling/p

Aplicaciones Científicas De Investigación

Química Medicinal y Desarrollo de Fármacos

6-Metil-2-(p-tolil)imidazo[1,2-a]piridina sirve como una estructura central en química medicinal, contribuyendo a la síntesis de varios fármacos . Sus derivados se encuentran en medicamentos como el zolpidem, utilizado para tratar el insomnio, y en agentes como el alpidem y el saripidem, que tienen propiedades ansiolíticas . La versatilidad del compuesto lo convierte en un andamiaje valioso para desarrollar nuevos agentes terapéuticos.

Química Agrícola

En el sector agrícola, los derivados de este compuesto se utilizan en la síntesis de reguladores del crecimiento de las plantas, insecticidas, fungicidas y herbicidas . El motivo estructural de la imidazo[1,2-a]piridina es significativo para crear compuestos que protegen los cultivos y mejoran su crecimiento.

Ciencia de Materiales

Las características estructurales de 6-Metil-2-(p-tolil)imidazo[1,2-a]piridina lo hacen útil en la ciencia de materiales. Su heterociclo bicíclico fusionado es ventajoso para desarrollar materiales con propiedades electrónicas y ópticas específicas, que se pueden aplicar en varios avances tecnológicos .

Ciencia Ambiental

Si bien no se citan aplicaciones específicas en ciencia ambiental, los métodos de síntesis ecológicos desarrollados para sus derivados, que evitan técnicas tediosas de purificación, se alinean con los principios de la química verde . Este enfoque minimiza el impacto ambiental de los procesos químicos.

Bioquímica y Farmacología

Los derivados de 6-Metil-2-(p-tolil)imidazo[1,2-a]piridina se han estudiado por su posible función como inhibidores clave del crecimiento de las células tumorales y la angiogénesis a través de estudios de acoplamiento molecular . Esto destaca la relevancia del compuesto en bioquímica y farmacología, particularmente en la investigación del cáncer.

Química Analítica

En química analítica, los derivados del compuesto se pueden utilizar como estándares o reactivos en varios métodos analíticos. Sus estructuras y propiedades bien caracterizadas facilitan la medición y el análisis precisos de sustancias químicas .

Cada uno de estos campos se beneficia de las propiedades y aplicaciones únicas de 6-Metil-2-(p-tolil)imidazo[1,2-a]piridina, lo que demuestra su versatilidad e importancia en la investigación científica. El desarrollo continuo de nuevas rutas de síntesis y aplicaciones continúa expandiendo su utilidad en diferentes dominios de la ciencia .

Mecanismo De Acción

Target of Action

The primary target of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine is the Vascular Endothelial Growth Factor receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in tumor cell growth and angiogenesis .

Mode of Action

6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine interacts with its target, VEGFR2, by binding to it . This binding inhibits the receptor’s activity, thereby potentially inhibiting tumor cell growth and angiogenesis .

Biochemical Pathways

The compound affects the VEGF signaling pathway, which is involved in angiogenesis . By inhibiting VEGFR2, the compound disrupts this pathway, potentially leading to reduced tumor growth and angiogenesis .

Result of Action

The molecular and cellular effects of 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine’s action include the potential inhibition of tumor cell growth and angiogenesis . These effects result from the compound’s interaction with VEGFR2 and its subsequent disruption of the VEGF signaling pathway .

Direcciones Futuras

Propiedades

IUPAC Name |

6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c1-11-3-6-13(7-4-11)14-10-17-9-12(2)5-8-15(17)16-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWEWSJJCANQFRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349880 | |

| Record name | 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808722 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

88965-00-8 | |

| Record name | 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88965-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

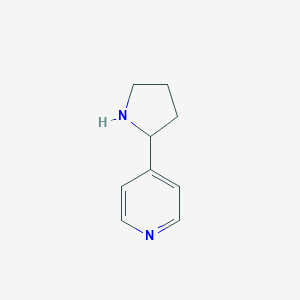

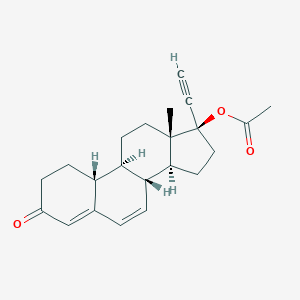

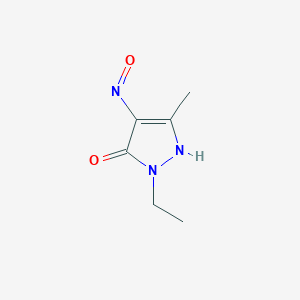

![3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B120447.png)